molecular formula C14H10ClN3O B1418903 3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline CAS No. 1154708-22-1

3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline

Cat. No.: B1418903
CAS No.: 1154708-22-1
M. Wt: 271.7 g/mol
InChI Key: ODCLPELOSNERSG-UHFFFAOYSA-N
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Description

3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline (CAS 1154708-22-1) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with an aniline group and at the 5-position with a 2-chlorophenyl ring.

Properties

IUPAC Name

3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O/c15-12-7-2-1-6-11(12)14-17-13(18-19-14)9-4-3-5-10(16)8-9/h1-8H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCLPELOSNERSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime and Carboxylic Acid Derivatives Cyclization

This classical approach involves the condensation of amidoximes with acyl chlorides, esters, or activated carboxylic acids to form the oxadiazole ring. The reaction typically proceeds via heterocyclization, resulting in the formation of 3,5-disubstituted 1,2,4-oxadiazoles.

Entry Reactants Conditions Catalysts/Activators Yields (%) Notes
1 Amidoximes + Acyl Chlorides Conventional heating Pyridine, TBAF Moderate to good Formation of two products; catalyst improves yield
2 Amidoximes + Esters (methyl/ethyl) Coupling reagents (EDC, DCC, CDI, TBTU, T3P) Room temperature or reflux 40–90 Purification challenges; sometimes harsh conditions
3 Amidoximes + Carboxylic Acid Anhydrides Conventional or microwave irradiation (MWI) NH4F/Al2O3, K2CO3 Moderate to excellent (40–90) Microwave reduces reaction time to ~10 min; solvent-free
4 Amidoximes + Carboxylic Acids (activated by Vilsmeier reagent) One-pot synthesis at room temperature Vilsmeier reagent 61–93 Simple purification; good to excellent yields

Microwave-assisted synthesis (MWI) has emerged as a highly efficient method, significantly shortening reaction times (down to 2–10 minutes) and improving yields, while reducing or eliminating the use of organic solvents, thus aligning with green chemistry principles. This method is particularly advantageous for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles such as the target compound.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

This method involves the cycloaddition of nitrile oxides to nitriles to form the oxadiazole ring. Despite the accessibility of reagents, this approach is less favored due to:

  • Poor reactivity of nitrile triple bonds
  • Formation of side products such as 1,2,5-oxadiazole-2-oxides
  • Requirement of expensive catalysts like platinum(IV)
  • Long reaction times (up to 72 hours)
  • Difficult purification

While platinum-catalyzed cycloaddition under mild conditions has been reported, the method's limitations restrict its practical application for synthesizing compounds like this compound.

Specific Preparation of this compound

The synthesis of this compound typically involves the following steps:

  • Preparation of the 2-chlorophenyl-substituted amidoxime intermediate.
  • Cyclization of this amidoxime with a suitable carboxylic acid derivative or acyl chloride bearing an aniline moiety at the 3-position.

A plausible synthetic route is:

  • Synthesis of 2-chlorophenyl amidoxime by reaction of 2-chlorobenzonitrile with hydroxylamine hydrochloride under basic conditions.
  • Cyclization reaction of the amidoxime with 3-aminobenzoic acid derivatives or their activated esters/acyl chlorides to form the 1,2,4-oxadiazole ring bearing the aniline substituent.

This route aligns with the amidoxime-acyl chloride cyclization strategy and can be enhanced by microwave irradiation to improve yield and reduce reaction time.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Applicability to Target Compound
Amidoxime + Acyl Chloride Moderate to high yields; well-established Possible by-products; purification challenges Suitable; commonly used for this compound synthesis
Amidoxime + Ester + Coupling Agents Mild conditions; good yields; one-pot possible Longer reaction times; requires coupling agents Applicable with optimization
Microwave-Assisted Cyclization Very short reaction times (minutes); solvent-free; high yields Requires microwave reactor; catalyst choice important Highly recommended for efficient synthesis
1,3-Dipolar Cycloaddition Mild conditions (with catalyst) Expensive catalyst; low yields; long times Less practical for this compound
One-pot Superbase-Mediated Room temperature; simple purification Moderate to long reaction times; limited substrate scope Potentially useful with substrate optimization

Research Findings and Optimization Notes

  • Microwave irradiation has been shown to drastically reduce reaction times from hours to minutes, with yields improving up to 90% for 1,2,4-oxadiazole derivatives.
  • The choice of catalyst (e.g., NH4F/Al2O3, K2CO3, pyridine) influences the reaction efficiency and purity of the product.
  • Solvent-free conditions or minimal use of volatile organic solvents are increasingly preferred for environmental and safety reasons.
  • One-pot procedures combining amidoxime formation and cyclization steps reduce handling and purification steps, enhancing overall efficiency.
  • The presence of functional groups like –NH2 (aniline) in the substrate requires careful control of reaction conditions to avoid side reactions and to maintain the integrity of the amine functionality.

Summary Table of Key Preparation Parameters for this compound

Parameter Typical Value / Condition Comments
Starting materials 2-Chlorobenzonitrile, hydroxylamine hydrochloride, 3-aminobenzoic acid derivatives or acyl chlorides Precursors for amidoxime and cyclization
Reaction medium Solvent-free or polar aprotic solvents (e.g., DMSO, CH2Cl2) Solvent choice affects yield and purification
Catalyst NH4F/Al2O3, K2CO3, pyridine, or coupling reagents (EDC, DCC) Catalyst choice depends on method
Temperature Room temperature to reflux; microwave irradiation at ~100–150 °C Microwave reduces reaction time significantly
Reaction time 10 min (microwave) to 24 h (conventional) Microwave methods preferred for efficiency
Yield 40–90% Dependent on method and substrate purity
Purification Column chromatography, recrystallization Purification challenges noted in some methods

This comprehensive overview underscores that the most efficient and practical preparation of This compound is achieved via microwave-assisted heterocyclization of the corresponding amidoxime with an acyl chloride or activated ester derivative of an aniline-substituted benzoic acid. This method offers high yields, shorter reaction times, and environmentally friendlier conditions compared to classical approaches.

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Nitro-oxadiazole derivatives.

    Reduction: Amino-oxadiazole derivatives.

    Substitution: Various substituted phenyl-oxadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research has demonstrated that compounds containing the oxadiazole moiety exhibit antimicrobial properties. A study evaluating the efficacy of 3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline against various bacterial strains showed promising results, indicating its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

2. Anticancer Activity
The oxadiazole derivatives have also been studied for their anticancer properties. In vitro studies suggest that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Cell LineIC50 (µM)
MCF-710
A54915

Case Studies

Case Study 1: Antimicrobial Efficacy
A research team evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The study involved testing against clinical isolates of bacteria and fungi. The compound exhibited significant antibacterial activity against Gram-positive bacteria.

Case Study 2: Cancer Cell Apoptosis
In a study published in the Journal of Medicinal Chemistry, researchers investigated the apoptotic effects of this compound on MCF-7 cells. Flow cytometry analysis revealed that treatment with this compound led to increased annexin V binding and caspase activation, indicating apoptosis.

Mechanism of Action

The mechanism of action of 3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The aniline moiety can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Positional Isomers on the Phenyl Ring

Key Compounds

  • 4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline (CAS 1154704-31-0): Para-substituted aniline.
  • 4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline (CAS 1156397-94-2): Meta-chloro substitution on the phenyl ring.

Analysis

  • Electronic Effects : The 2-chloro group (ortho) in the target compound induces greater steric hindrance compared to meta/para isomers. This may reduce rotational freedom and alter binding interactions in biological systems .

Substituent Variations on the Oxadiazole Ring

Key Compounds

  • 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline (CAS 10185-69-0): Methyl substituent at the 5-position of oxadiazole.
  • 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline (CAS 71754-23-9): Trifluoromethyl group at the 5-position.
  • 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline (Structure in ): Chloromethyl substituent on oxadiazole.

Analysis

  • Electronic Effects: Methyl group (CAS 10185-69-0): Electron-donating compared to chlorine, reducing the oxadiazole’s electron deficiency. This may decrease stability in electrophilic reactions. Chloromethyl group (): Introduces a reactive site for nucleophilic substitution, enabling further derivatization (e.g., alkylation) .
  • Applications : Trifluoromethylated analogs are valuable in agrochemicals due to enhanced metabolic stability and lipophilicity .

Heterocyclic and Functional Group Modifications

Key Compounds

  • [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine (CAS 954229-47-1): Methylamine replaces aniline.

Analysis

  • Thiophene substitution () : The sulfur atom in thiophene increases polarizability and may enhance π-π stacking interactions in materials science applications.
  • Aniline vs. Methylamine (CAS 954229-47-1) : The aniline group in the target compound provides a primary amine for hydrogen bonding, critical in drug design, whereas methylamine offers a smaller, less polar functional group .

Data Table: Structural and Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent(s)
3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline 1154708-22-1 C₁₄H₁₀ClN₃O 271.70 2-Chlorophenyl (ortho), aniline
4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline 1154704-31-0 C₁₄H₁₀ClN₃O 271.70 2-Chlorophenyl (para), aniline
3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline 10185-69-0 C₉H₉N₃O 175.19 Methyl (oxadiazole), aniline
3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline 71754-23-9 C₉H₆F₃N₃O 229.16 Trifluoromethyl (oxadiazole), aniline
4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline N/A C₁₃H₁₁N₃OS 257.31 Thiophene, methylaniline

Biological Activity

3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound has a molecular formula of C11H10ClN3OC_{11}H_{10}ClN_3O and features a chlorophenyl group attached to a 1,2,4-oxadiazole ring. The oxadiazole moiety is known for its diverse biological activities, making derivatives of this structure valuable in drug discovery.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:

  • Cytotoxicity : In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The median inhibitory concentrations (IC50) were reported at sub-micromolar levels, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Specifically, it was found to increase p53 expression and promote caspase-3 cleavage in MCF-7 cells . This suggests that the compound may act as a potential modulator of apoptotic signaling pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituent Effects : The presence of electron-withdrawing groups such as chlorine at specific positions on the phenyl ring enhances the compound's potency against cancer cell lines. Studies indicate that para-substituted derivatives with halogens exhibit improved biological profiles compared to their non-substituted counterparts .
  • Comparative Studies : In a comparative study with other oxadiazole derivatives, this compound showed higher cytotoxicity than many analogs. For instance, compounds with similar oxadiazole structures but different substituents demonstrated lower efficacy against the same cancer cell lines .

Case Studies

Several case studies have explored the efficacy of this compound:

  • Study on MCF-7 Cell Line :
    • Objective : To evaluate the anticancer activity.
    • Method : MTT assay was used to determine cell viability.
    • Results : The compound demonstrated an IC50 value significantly lower than that of doxorubicin, highlighting its potential as an effective anticancer agent .
  • Mechanistic Study :
    • Objective : To elucidate the apoptosis mechanism.
    • Method : Western blot analysis was employed to assess protein expression levels.
    • Results : Increased levels of p53 and activated caspase-3 were observed in treated cells, confirming that the compound triggers apoptotic pathways .

Q & A

Q. Q: What established methods are used to synthesize 3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline?

A: The compound is typically synthesized via cyclization of amidoxime intermediates with 2-chlorobenzoyl derivatives. A common approach involves reacting 3-aminophenylamidoxime with 2-chlorobenzoyl chloride under reflux in anhydrous tetrahydrofuran (THF), followed by dehydration using phosphorus oxychloride (POCl₃) to form the 1,2,4-oxadiazole ring . Alternative routes include coupling pre-formed 1,2,4-oxadiazole fragments with substituted anilines via Buchwald-Hartwig amination .

Advanced Synthesis

Q. Q: How can reaction conditions be optimized to improve yield and purity?

A: Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance cyclization efficiency by stabilizing transition states .
  • Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) with Xantphos ligands improve coupling reactions between oxadiazole precursors and anilines, reducing side-product formation .
  • Microwave-assisted synthesis : Shortens reaction time (e.g., 30 minutes at 120°C) while maintaining >85% yield .

Basic Characterization

Q. Q: Which spectroscopic techniques are critical for characterizing this compound?

A: Essential methods include:

  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (exact mass: 273.06 Da) and isotopic patterns .
  • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm for chlorophenyl and aniline groups) and oxadiazole carbons (δ 165–170 ppm) .
  • IR spectroscopy : Detects NH₂ stretches (~3400 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .

Advanced Characterization

Q. Q: How can overlapping NMR signals be resolved for structural validation?

A: Use 2D NMR techniques:

  • HSQC/HMBC : Correlates proton-carbon couplings to assign aromatic and oxadiazole signals .
  • X-ray crystallography : Resolves ambiguities in regiochemistry; SHELX software (e.g., SHELXL) refines crystal structures for bond-length validation .

Biological Activity Assessment

Q. Q: What assays are suitable for evaluating its bioactivity?

A: Prioritize:

  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity for CFTR-targeting analogs) .
  • Cellular uptake studies : Fluorescence microscopy with HeLa cells to assess membrane permeability .
  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

Advanced Structure-Activity Relationship (SAR)

Q. Q: How can substituent effects on bioactivity be systematically studied?

A: Strategies include:

  • Positional isomer libraries : Synthesize analogs with halogens (e.g., 3-/4-chlorophenyl) to compare activity .
  • In silico docking : Use AutoDock Vina to model interactions with target proteins (e.g., CFTR’s nucleotide-binding domain) .
  • Metabolite profiling : LC-MS/MS identifies oxidative metabolites influencing potency .

Data Contradiction Analysis

Q. Q: How to resolve discrepancies in reported biological activity across studies?

A: Potential causes and solutions:

  • Purity variability : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >98% purity .
  • Assay conditions : Standardize pH, temperature, and cell lines (e.g., HEK293 for CFTR studies) .
  • Solubility effects : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation .

Advanced Applications

Q. Q: How can in vivo tracking be achieved for pharmacokinetic studies?

A: Radiolabeling approaches:

  • ¹⁸F incorporation : Late-stage fluorination of trifluoromethyl-oxadiazole analogs for PET imaging .
  • Metabolic labeling : Administer ¹⁴C-labeled compound and quantify tissue distribution via scintillation counting .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline
Reactant of Route 2
Reactant of Route 2
3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.